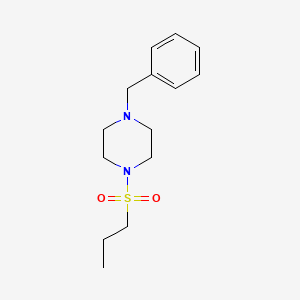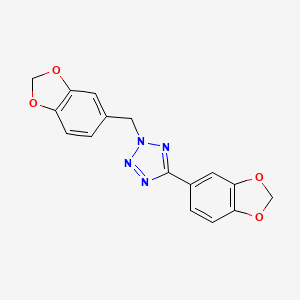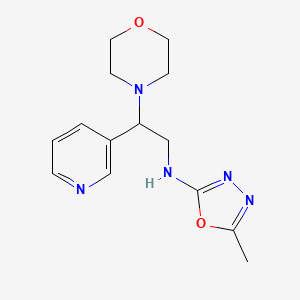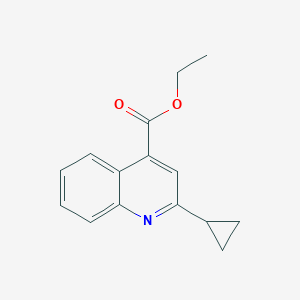![molecular formula C17H23N3O2 B5623700 2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide](/img/structure/B5623700.png)
2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves several steps, including the formation of coordination complexes, which are characterized using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry. These processes are crucial for understanding the compound's formation and its structural integrity (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within the compound and its electronic properties. X-ray crystallography is a common technique used for this purpose, providing detailed insights into the compound's geometry and intermolecular interactions, which are essential for predicting its reactivity and stability (Asiri et al., 2010).
Chemical Reactions and Properties
The compound's chemical reactions and properties, including its ability to form coordination complexes with metals like Co(II) and Cu(II), highlight its potential as a ligand in metal-organic frameworks. These complexes exhibit various hydrogen bonding interactions, leading to supramolecular architectures with significant antioxidant activity. This property is pivotal for applications in fields requiring materials with antioxidant properties (Chkirate et al., 2019).
Physical Properties Analysis
While specific physical properties of "2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide" are not directly available in the literature, the analysis of similar compounds suggests that such properties can be inferred from molecular structure studies. These properties include melting points, solubility in various solvents, and crystalline structure, which are critical for determining the compound's applicability in different environments and conditions.
Chemical Properties Analysis
The chemical properties of the compound, including reactivity, stability, and interactions with other chemical entities, are inferred from its molecular structure and synthesis pathways. Its ability to participate in hydrogen bonding and form stable coordination complexes indicates a degree of reactivity that could be harnessed in catalysis or material science applications. Furthermore, the antioxidant activity of related compounds suggests potential utility in biomedical or environmental applications (Chkirate et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing its activity against various biological targets and in different disease models .
Eigenschaften
IUPAC Name |
2-[4-methyl-2-[1-(3-methylbutyl)pyrazol-4-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)6-7-20-10-14(9-19-20)15-8-13(3)4-5-16(15)22-11-17(18)21/h4-5,8-10,12H,6-7,11H2,1-3H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIIMQCNASJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)C2=CN(N=C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)
![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)
![3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5623630.png)
![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)

![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)
![3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)
![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5623682.png)


![2-cyclopropyl-9-(4-phenoxybutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623705.png)

![3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5623719.png)